

In-Depth Technical Guide: Spectroscopic Data of 4-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-3-nitroaniline**

Cat. No.: **B023111**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Iodo-3-nitroaniline** (CAS No. 105752-04-3). Due to the scarcity of publicly available, complete experimental spectra for this specific isomer, this guide also includes comparative data from closely related isomers and precursors to aid in characterization.

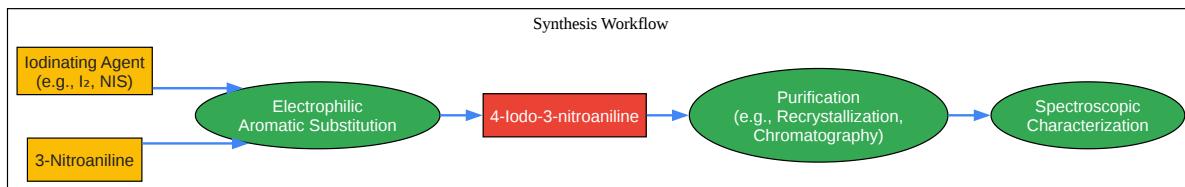
Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Iodo-3-nitroaniline**. It is important to note that a complete, verified set of experimental spectra for this compound is not readily available in public databases. The data presented is a combination of information from various sources and may include data for isomeric compounds for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Parameter	¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Solvent	CDCl ₃	CDCl ₃
Frequency	-	-
Chemical Shift (δ) in ppm	H-2: ~8.0 (d) H-5: ~7.5 (dd) H-6: ~7.0 (d) -NH ₂ : broad signal	C-1 (-NH ₂): ~147 C-2: ~125 C-3 (-NO ₂): ~149 C-4 (-I): ~92 C-5: ~139 C-6: ~115
Coupling Constants (J) in Hz	ortho, meta coupling expected	-

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

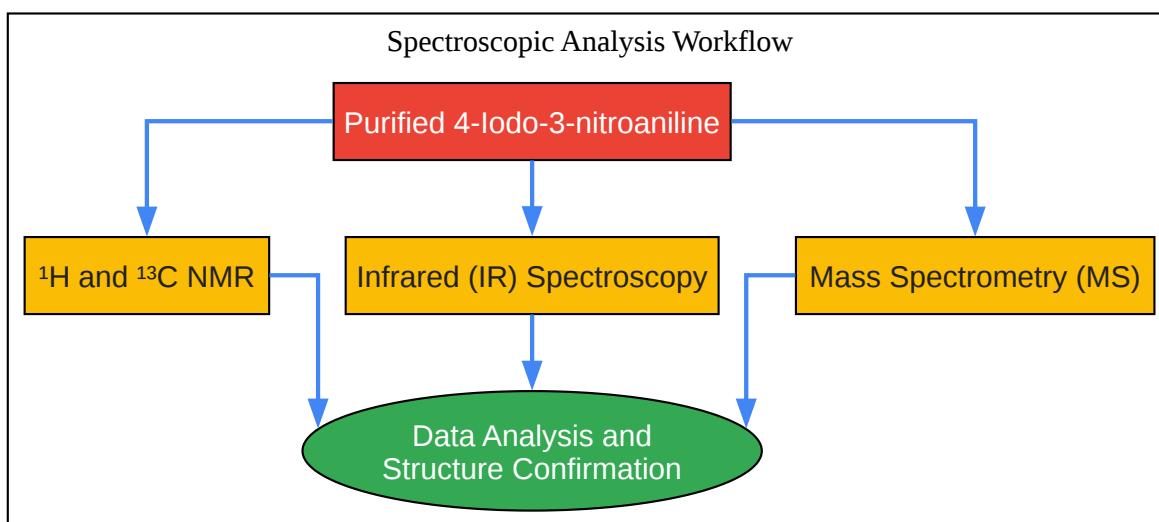

Spectroscopic Method	Key Peaks / Values
Infrared (IR) Spectroscopy	N-H stretching (amine): ~3300-3500 cm ⁻¹ (two bands) N=O stretching (nitro): ~1530 cm ⁻¹ (asymmetric) and ~1350 cm ⁻¹ (symmetric) C-N stretching: ~1300 cm ⁻¹ C-I stretching: ~500-600 cm ⁻¹
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 264.94 Key Fragments: [M-NO ₂] ⁺ , [M-I] ⁺ , and other fragments corresponding to the loss of atoms and functional groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **4-Iodo-3-nitroaniline** are not widely published. However, a general synthetic approach involves the iodination of 3-nitroaniline. The following is a plausible experimental workflow based on standard organic chemistry procedures.

Synthesis of 4-Iodo-3-nitroaniline

The synthesis of **4-Iodo-3-nitroaniline** can be approached through the diazotization of a related aminobenzene derivative followed by a Sandmeyer-type reaction, or through direct iodination of a suitable precursor. A potential route is the iodination of 3-nitroaniline.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Iodo-3-nitroaniline**.

Spectroscopic Analysis

The characterization of the synthesized **4-Iodo-3-nitroaniline** would involve a suite of spectroscopic techniques to confirm its structure and purity.

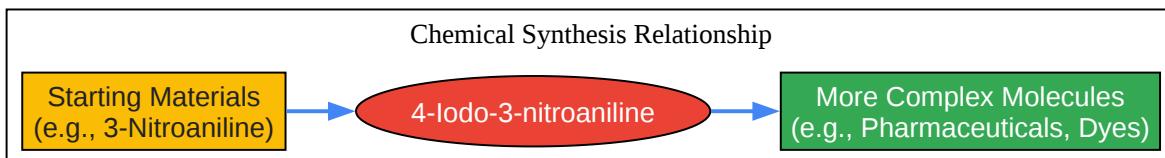
[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

General Protocol for NMR Spectroscopy:

- Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

General Protocol for IR Spectroscopy:


- Prepare the sample, typically as a KBr pellet or a thin film.
- Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry:

- Introduce a small amount of the sample into the mass spectrometer, often using techniques like gas chromatography (GC-MS) or direct infusion.
- Ionize the sample using an appropriate method (e.g., electron ionization - EI).
- Analyze the mass-to-charge ratio of the resulting ions.
- Interpret the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Signaling Pathways and Logical Relationships

As **4-Iodo-3-nitroaniline** is a small organic molecule, it is not directly involved in biological signaling pathways in the same way a protein or a drug might be. However, its logical relationship in chemical synthesis is as a potential building block or intermediate.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 4-Iodo-3-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b023111#spectroscopic-data-of-4-iodo-3-nitroaniline\]](https://www.benchchem.com/product/b023111#spectroscopic-data-of-4-iodo-3-nitroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com